2-BROMO-1-(2-METHOXYPHENYL)PROPAN-1-ONE
Description
2-Bromo-1-(2-methoxyphenyl)propan-1-one is a brominated aromatic ketone characterized by a propan-1-one backbone substituted at the α-carbon with a bromine atom and at the ketone position with a 2-methoxyphenyl group. The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.1 g/mol |
IUPAC Name |
2-bromo-1-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)10(12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3 |
InChI Key |
FPLIHNQJYDCWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-1-(2-METHOXYPHENYL)PROPAN-1-ONE typically involves the bromination of 1-(2-methoxyphenyl)propan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The bromination reaction is monitored using techniques like gas chromatography to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-1-(2-METHOXYPHENYL)PROPAN-1-ONE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted propanones.
Reduction: Formation of 2-bromo-1-(2-methoxyphenyl)propan-1-ol.
Oxidation: Formation of 2-bromo-1-(2-hydroxyphenyl)propan-1-one.
Scientific Research Applications
2-BROMO-1-(2-METHOXYPHENYL)PROPAN-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-BROMO-1-(2-METHOXYPHENYL)PROPAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-bromo-1-(2-methoxyphenyl)propan-1-one with structurally related brominated propanones, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Brominated Propanones
Key Observations
Substituent Effects on Reactivity and Stability
- The 2-methoxy group in the target compound is electron-donating, which may stabilize the ketone via resonance but introduce steric hindrance at the ortho position. This contrasts with chloro (electron-withdrawing) or fluoro (moderately electron-withdrawing) substituents in analogs, which enhance electrophilicity at the α-carbon, facilitating nucleophilic substitution reactions .
- The naphthalenyl substituent in 2-bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one increases molecular weight and hydrophobicity, likely reducing solubility in polar solvents compared to phenyl-substituted analogs .
Physicochemical Properties Physical State: Chlorophenyl derivatives exhibit divergent states (crystalline vs. oily), likely due to differences in molecular symmetry and intermolecular forces. The 4-chloro isomer (crystalline) benefits from para-substitution symmetry, whereas the 3-chloro isomer (oil) lacks such order . Purity: Industrial-grade difluorophenyl propanone (99% purity) highlights its suitability for large-scale applications, whereas pharmaceutical intermediates like the 3-chloro derivative prioritize high but unspecified purity for drug synthesis .
Applications
- Pharmaceuticals : The 3-chloro analog is critical for synthesizing bupropion, an antidepressant, while the 4-chloro variant is used in Levosimendan, a cardiac sensitizer. The methoxyphenyl compound’s applications remain speculative but may align with these roles .
- Agrochemicals : The difluorophenyl derivative’s high purity and stability make it suitable for pesticides or herbicides, suggesting that fluorine substitution enhances bioactivity .
Research Findings and Mechanistic Insights
- Synthetic Utility: Brominated propanones serve as versatile alkylating agents. For example, the 3-chloro derivative undergoes nucleophilic substitution to form tertiary amines in bupropion synthesis, a pathway likely applicable to the methoxyphenyl analog .
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